Investigating Drug Addiction: Research suggests that compounds targeting the dopamine D3 receptor, a subtype of dopamine receptor, hold potential as therapeutic agents for treating cocaine addiction []. One study examined the effects of two novel D3-selective compounds, including a partial agonist, on cocaine abuse models in rhesus monkeys. The partial agonist attenuated both the discriminative and reinforcing stimulus effects of cocaine without eliciting cocaine-like effects itself []. This research highlights the potential of D3-selective compounds, including structurally similar compounds like N-Butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide, as pharmacological tools for understanding the role of the D3 receptor in cocaine addiction and as potential lead compounds for developing novel therapeutics.
Exploring Cognitive Enhancement: Studies have shown that stimulating both sigma and 5-HT1A receptors can enhance the release of acetylcholine (ACh) in the brain []. Because ACh release is associated with improved learning and memory, researchers investigated the potential of a novel sigma and 5-HT1A receptor agonist to ameliorate cognitive deficits in rats. The agonist effectively improved both scopolamine-induced and age-associated learning and memory impairments by increasing ACh release []. This research suggests that compounds with similar receptor activity, such as N-Butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide, may hold promise for addressing cognitive disorders linked to cholinergic deficits.
Studying Antidepressant Mechanisms: Research indicates that sigma receptor agonists can exhibit antidepressant-like activity []. One study investigated a series of 3,4-dihydro-2(1H)-quinolinone derivatives, including a sigma receptor agonist, for their antidepressant-like effects in mice. This particular compound displayed significant antidepressant-like activity in the forced swimming test, reducing immobility time []. This research implies that compounds interacting with the sigma receptor, such as N-Butyl-4-(3-chlorophenyl)-1-piperazinecarboxamide, could be valuable tools for elucidating the mechanisms underlying depression and potentially guiding the development of new antidepressant medications.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1